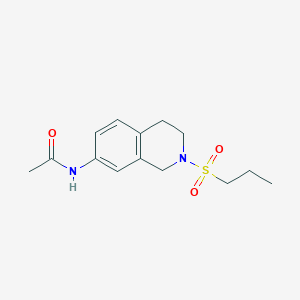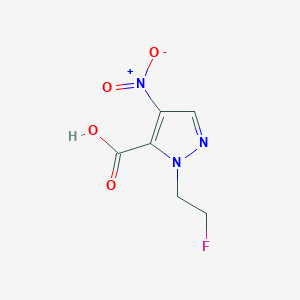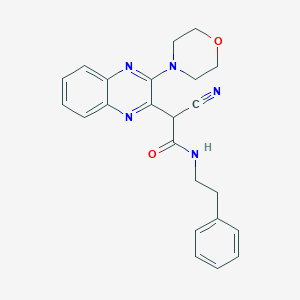![molecular formula C24H29NO2S B2703933 3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1795358-18-7](/img/structure/B2703933.png)
3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C24H29NO2S and its molecular weight is 395.56. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Chemical Structures
Synthesis of Bicycles Derived from Tartaric Acid and α-Amino Acids : A study by Guarna et al. (1999) explores the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAa) as conformationally constrained dipeptide isosteres. This involved transforming amino acids into N-benzylamino alcohols and subsequent reactions, highlighting a pathway for synthesizing complex bicyclic structures related to your compound of interest (Guarna et al., 1999).
Stereoselective Synthesis of Optically Active Derivatives : Uchiyama et al. (2001) discuss the synthesis of 2,8-Dioxabicyclo[3.3.0]octan-3-one and its derivatives, crucial in biologically active natural products. The asymmetric oxyselenenylation of 2,3-dihydrofuran was key, suggesting methods for creating similar complex structures in your compound (Uchiyama et al., 2001).
Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines : Wöhrle et al. (1993) describe synthesizing 4,5-Disubstituted 1,2-Dicyanobenzenes, leading to octasubstituted phthalocyanines. This process may be relevant for modifying and understanding the reactivity of complex bicyclic structures like the one (Wöhrle et al., 1993).
Applications in Biological and Medicinal Chemistry
Neurokinin (NK1) Antagonists : Huscroft et al. (2006) investigate 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists. Substitutions in the structure led to high affinity NK1 antagonists, indicating the potential of similar bicyclic compounds in therapeutic applications (Huscroft et al., 2006).
Synthesis and Antibacterial Activities of 2-Oxaisocephems : Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems showing potent activities against certain bacteria, including MRSA. This demonstrates the utility of such bicyclic compounds in developing new antibacterial agents (Tsubouchi et al., 1994).
Azabicycloalkanes as Analgetics : Takeda et al. (1977) explored the analgetic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes. This study shows the potential of such structures in pain management and narcotic antagonism (Takeda et al., 1977).
Structural and Conformational Studies
Crystal Structure Characterization of Bicyclic Compounds : Wu et al. (2015) performed synthesis and crystal structure characterization of a bicyclic compound, revealing insights into its molecular configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of similar complex molecules (Wu et al., 2015).
Stereochemistry of 1,3-Dipolar Cycloadditions : Taniguchi et al. (1978) examined the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins. Understanding these reactions is vital for designing and synthesizing similar bicyclic structures (Taniguchi et al., 1978).
Eigenschaften
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-phenylmethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2S/c1-28-23-15-20-11-12-21(16-23)25(20)24(26)13-10-18-8-5-9-22(14-18)27-17-19-6-3-2-4-7-19/h2-9,14,20-21,23H,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJNXIVGIHTLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)


![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
